Carboxyl Group Count and Maximum Coordination Number: Tetratopic (4-COO⁻) vs Diatopic (2-COO⁻) Linkers
The target compound provides four deprotonatable carboxyl groups per molecule, enabling tetratopic binding to metal clusters and a theoretical maximum coordination number of eight (assuming bidentate chelation of each carboxylate) [1]. Its closest di-acid analog, 4,4′-azobenzenedicarboxylic acid (CAS 586-91-4), supplies only two carboxyl groups and is restricted to ditopic linear bridging [2]. This difference in carboxyl count creates fundamentally different framework topologies: tetratopic linkers can generate 3D nodes with higher connectivity, whereas ditopic linkers are limited to 1D chains or 2D sheets unless co-ligands are employed [2].
| Evidence Dimension | Number of carboxyl donor groups per molecule |
|---|---|
| Target Compound Data | 4 carboxyl groups (tetratopic); H-bond donor count = 4, H-bond acceptor count = 10 [1] |
| Comparator Or Baseline | 4,4′-Azobenzenedicarboxylic acid (CAS 586-91-4): 2 carboxyl groups (ditopic); H-bond donor count = 2, H-bond acceptor count = 6 [2] |
| Quantified Difference | 2× more carboxyl groups; 2× more H-bond donors (4 vs 2); 1.67× more H-bond acceptors (10 vs 6) |
| Conditions | Structural analysis based on molecular formula and computed PubChem descriptors; confirmed by single-crystal XRD of coordination polymers derived from each ligand [1][2] |
Why This Matters
Higher carboxyl group count directly translates to higher node connectivity in MOFs, enabling the construction of frameworks with greater structural diversity, higher thermal stability, and enhanced gas uptake capacity — factors that directly influence procurement decisions for MOF synthesis at scale.
- [1] PubChem Compound Summary for CID 18469706, computed properties: H-bond donor count = 4, H-bond acceptor count = 10, rotatable bond count = 6. National Center for Biotechnology Information (2025). View Source
- [2] Chen, Z. et al. 'Coordination polymers constructed by linking metal ions with azodibenzoate anions.' CrystEngComm 10, 217–231 (2008). Comparison of 3,3′-ADB, 3,3′-AODB, and 4,4′-ADB ligands; structural elucidation by single-crystal XRD. View Source
